4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride
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Overview
Description
4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a phenylamino group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid group at the 3-position of the quinoline ring, with the hydrochloride salt form enhancing its solubility and stability. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amination: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenylamine reacts with the quinoline derivative.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a halogenated quinoline derivative with carbon dioxide under basic conditions.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the nitro or carbonyl groups.
Substitution: Nucleophilic aromatic substitution reactions can occur at the quinoline ring, where nucleophiles like amines or thiols replace halogen atoms.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaNH2, RSH, RNH2
Hydrolysis: HCl, NaOH, H2SO4
Major Products
Oxidation: Quinoline N-oxides
Reduction: Aminoquinolines, hydroquinolines
Substitution: Phenylaminoquinolines, thiolquinolines
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its biological activity against various pathogens, including bacteria, viruses, and parasites.
Medicine: Investigated for its potential as an anticancer, antiviral, and antiparasitic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, it may interfere with cell signaling pathways that regulate cell growth and apoptosis, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid derivatives: These compounds share the quinoline core and carboxylic acid group but may have different substituents at other positions.
Phenylaminoquinolines: Compounds with a phenylamino group at various positions on the quinoline ring.
Trifluoromethylquinolines: Quinoline derivatives with a trifluoromethyl group at different positions.
Uniqueness
4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenylamino group contributes to its biological activity. This unique combination makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-anilino-8-(trifluoromethyl)quinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2.ClH/c18-17(19,20)13-8-4-7-11-14(22-10-5-2-1-3-6-10)12(16(23)24)9-21-15(11)13;/h1-9H,(H,21,22)(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTAZVLEWOLOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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